molecular formula C8H16ClN B14467199 4-Chloro-1,2,5-trimethylpiperidine CAS No. 67766-36-3

4-Chloro-1,2,5-trimethylpiperidine

Cat. No.: B14467199
CAS No.: 67766-36-3
M. Wt: 161.67 g/mol
InChI Key: GZMOKERKQZDDEH-UHFFFAOYSA-N
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Description

4-Chloro-1,2,5-trimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and one chlorine atom attached to the piperidine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,2,5-trimethylpiperidine can be achieved through several methods. One common approach involves the chlorination of 1,2,5-trimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2,5-trimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1,2,5-Trimethylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1,2,5-trimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperidines.

    Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methylpiperidine
  • 4-Chloro-2,6-dimethylpiperidine
  • 4-Chloro-1,2,6-trimethylpiperidine

Uniqueness

4-Chloro-1,2,5-trimethylpiperidine is unique due to the specific positioning of its methyl groups and chlorine atom, which can affect its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

67766-36-3

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

4-chloro-1,2,5-trimethylpiperidine

InChI

InChI=1S/C8H16ClN/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5H2,1-3H3

InChI Key

GZMOKERKQZDDEH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)Cl

Origin of Product

United States

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